![molecular formula C9H6F6N2O B14403933 N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 85559-53-1](/img/structure/B14403933.png)
N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of trifluoromethyl groups attached to a benzene ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of aniline with trifluoroacetic anhydride. The reaction is carried out at low temperatures (0-5°C) with vigorous stirring to ensure complete reaction. After the reaction is complete, the mixture is poured into ice-cold water to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrazine are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted trifluoromethylbenzenes.
Applications De Recherche Scientifique
N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(trifluoromethyl)phenol: Another trifluoromethylbenzene derivative with different functional groups.
N-Methyl-4-[4-[[[[3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide: A more complex compound with additional functional groups
Uniqueness
N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is unique due to its specific combination of amino and trifluoromethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Propriétés
Numéro CAS |
85559-53-1 |
|---|---|
Formule moléculaire |
C9H6F6N2O |
Poids moléculaire |
272.15 g/mol |
Nom IUPAC |
N-[4-amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H6F6N2O/c10-8(11,12)5-3-4(16)1-2-6(5)17-7(18)9(13,14)15/h1-3H,16H2,(H,17,18) |
Clé InChI |
XHZUIOUDFXOYHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C(F)(F)F)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline](/img/structure/B14403851.png)
![N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide](/img/structure/B14403854.png)
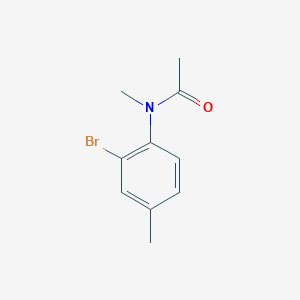

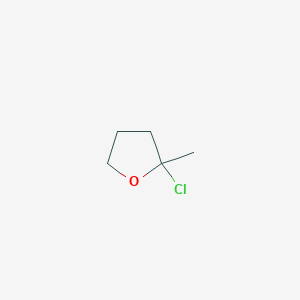
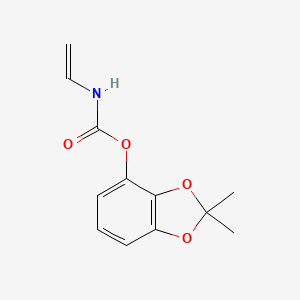
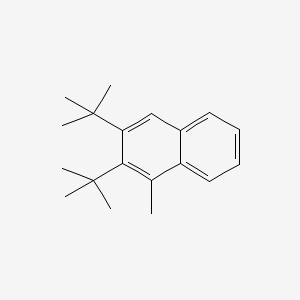
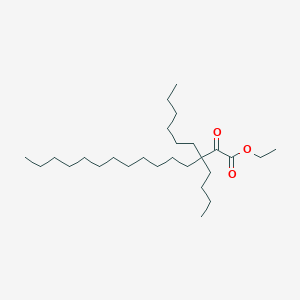

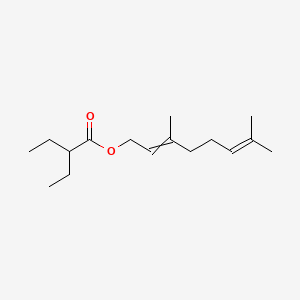
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)
![3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14403935.png)
